molecular formula C40H34O4P2S B2462190 Synphos CAS No. 503538-68-9

Synphos

Katalognummer B2462190
CAS-Nummer: 503538-68-9
Molekulargewicht: 672.72
InChI-Schlüssel: IGVBQLNJILQDOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synphos is an atropisomeric ligand that plays a significant role in various homogeneous metal-catalyzed asymmetric reactions . It has been used in the design and synthesis of atropisomeric ligands with complementary stereoelectronic properties .


Synthesis Analysis

Synphos has been involved in the design and synthesis of atropisomeric ligands . It has shown high catalytic performances for some C–H and C–C bond-forming processes as well as for the synthesis of biorelevant targets .


Molecular Structure Analysis

Synphos is an atropisomeric diphosphane . It bears a narrow dihedral angle and a stronger basicity, making it fully complementary to DIFLUORPHOS in terms of structural features and selectivity .


Chemical Reactions Analysis

Synphos has shown high catalytic performances for some C–H and C–C bond-forming processes . It has been used in asymmetric hydrogenation reactions and C-C bond-forming processes which provide important catalytic approaches to fine chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of Synphos are closely related to its structure and stereoelectronic properties . It bears a narrow dihedral angle and a stronger basicity .

Safety And Hazards

Synphos may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Synphos .

Zukünftige Richtungen

The future directions of Synphos research could involve further exploration of its applications in C-H and C-C bond-forming processes and for the synthesis of bioactive molecules . More research could also be conducted to improve its catalytic performances .

Eigenschaften

IUPAC Name

[5-(6-diphenylphosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32O4P2/c1-5-13-29(14-6-1)45(30-15-7-2-8-16-30)35-23-21-33-39(43-27-25-41-33)37(35)38-36(24-22-34-40(38)44-28-26-42-34)46(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-24H,25-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMCOFXEPNHXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Synphos

Q & A

Q1: What is the molecular formula and weight of Synphos?

A1: Synphos has the molecular formula C40H32O4P2 and a molecular weight of 638.63 g/mol. []

Q2: How is the optical purity of Synphos determined?

A2: The optical purity is assessed by oxidizing Synphos to its bisphosphine oxide (Synphoso) using hydrogen peroxide. The resulting mixture is then analyzed by HPLC using a Chiralcel OD-H column with a hexane/isopropanol eluent. []

Q3: Is there a notable difference in 31P-NMR spectra between free Synphos and Synphos bound to Pt nanoclusters?

A3: Yes, 31P-NMR studies show a significant downfield shift in the phosphorus signal upon binding of Synphos to platinum nanoclusters. This shift indicates a change in the electronic environment of the phosphorus atoms due to coordination with platinum. []

Q4: What is the primary application of Synphos in chemistry?

A5: Synphos is primarily used as a chiral ligand in transition metal-catalyzed asymmetric reactions, facilitating the synthesis of enantiomerically enriched compounds. []

Q5: Which transition metals are commonly used with Synphos in catalysis?

A6: Synphos has demonstrated compatibility and effectiveness with a range of transition metals, including rhodium, ruthenium, iridium, palladium, and copper, in various catalytic applications. [, , , , , , , , , ]

Q6: What types of reactions are effectively catalyzed by metal complexes with Synphos?

A7: Synphos-metal complexes are highly efficient catalysts for a broad range of asymmetric reactions, including hydrogenation of alkenes, ketones, imines, enamides, and β-keto esters, as well as conjugate addition reactions, Pauson-Khand reactions, dearomative reductive Heck reactions, and allene synthesis. [, , , , , , , , , , , , , ]

Q7: Can you give a specific example of a biologically relevant molecule synthesized using Synphos?

A8: Yes, Synphos has been successfully employed in the enantioselective synthesis of various biologically important molecules. One example is the synthesis of the C15-C30 subunit of the cytotoxic macrolide dolabelide A, achieved through ruthenium-Synphos-mediated asymmetric hydrogenation reactions. []

Q8: How does the presence of hydrogen affect the rhodium-catalyzed hydrosilylation of ketones using Synphos as a ligand?

A9: Studies have shown that hydrogen pressure significantly influences the outcome of rhodium-catalyzed hydrosilylation of ketones with Synphos as the ligand. While not consumed as a stoichiometric reagent, hydrogen significantly accelerates the reaction rate and can even enhance enantioselectivity in solvents like THF, diethyl ether, or toluene. Interestingly, in CH2Cl2, hydrogen pressure can lead to the formation of products with opposite absolute configuration compared to reactions conducted under argon. []

Q9: How does Synphos compare to other chiral diphosphine ligands like BINAP in ruthenium-catalyzed asymmetric hydrogenations?

A10: In ruthenium-catalyzed asymmetric hydrogenations, Synphos generally exhibits a wider substrate scope and higher enantioselectivity compared to BINAP. This enhanced performance is attributed to Synphos's unique structural features, such as its dihedral angle and electronic properties, which contribute to a more selective interaction with substrates. [, ]

Q10: Have molecular modeling studies been performed on Synphos?

A11: Yes, molecular modeling studies have been employed to calculate the dihedral angle of Synphos, providing insights into its conformational preferences and their impact on its catalytic activity and selectivity. These studies help rationalize the observed enantioselectivity in ruthenium-mediated hydrogenation reactions. []

Q11: How do modifications to the Synphos structure affect its catalytic properties?

A12: Modifications to the Synphos structure, particularly by introducing electron-withdrawing groups, can significantly impact its catalytic properties. For instance, the introduction of trifluoromethyl groups led to the development of (R)-3,5-diCF3-Synphos and (R)-p-CF3-Synphos, which exhibit enhanced activity in rhodium-catalyzed asymmetric 1,4-addition reactions at room temperature. []

Q12: How do the steric and electronic properties of Synphos and its analogues influence the enantioselectivity of palladium-catalyzed allene synthesis?

A13: Studies on the palladium-catalyzed enantioselective synthesis of allenes revealed that both the steric and electronic properties of Synphos and its analogues significantly affect the reaction's efficiency and enantioselectivity. Ligands with varying steric bulk and electronic characteristics lead to significant differences in yield and enantiomeric ratios, highlighting the importance of ligand optimization for specific transformations. []

Q13: What is the impact of incorporating bulky trimethylgermanyl groups on the Synphos scaffold?

A14: The introduction of bulky trimethylgermanyl groups, as seen in TMG-Synphos, significantly enhances dispersion interactions with substrates. This modification results in improved enantioselectivity in copper-catalyzed hydroboration reactions, especially with challenging 1,1-disubstituted alkenes. Computational studies confirmed that these bulky groups lead to favorable dispersion interactions with the substrate, contributing to the enhanced selectivity. []

Q14: How does the dihedral angle of Synphos and Difluorphos affect the enantioselectivity in Rh(I)-catalyzed asymmetric Pauson-Khand reactions?

A15: Synphos and Difluorphos, possessing narrower dihedral angles compared to BINAP, demonstrate superior enantioselectivity in Rh(I)-catalyzed asymmetric Pauson-Khand reactions. This observation emphasizes the critical role of ligand conformation in controlling the stereochemical outcome of these reactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.